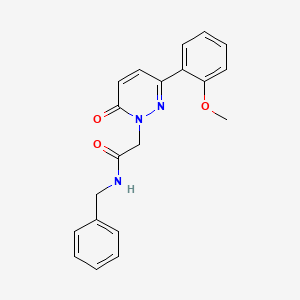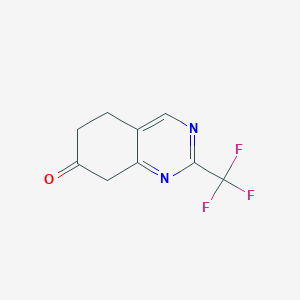
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one is a compound that features a trifluoromethyl group attached to a quinazolinone core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable motif in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding selectivity of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, utilizing reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and improved yields. The use of robust catalysts and optimized reaction parameters is crucial for achieving high efficiency and selectivity in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, often through hydrophobic interactions and hydrogen bonding . This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used as intermediates in organic synthesis.
Trifluoromethyl ketones: Known for their use in medicinal chemistry, these compounds share similar properties with 2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one.
Uniqueness
What sets this compound apart is its quinazolinone core, which provides a unique scaffold for further functionalization and exploration in various scientific fields . The combination of the trifluoromethyl group with the quinazolinone structure enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(trifluoromethyl)-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8-13-4-5-1-2-6(15)3-7(5)14-8/h4H,1-3H2 |
InChI Key |
RSGDIJKNHIGCJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2CC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14866622.png)
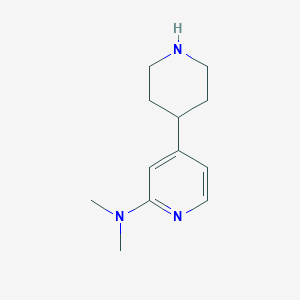
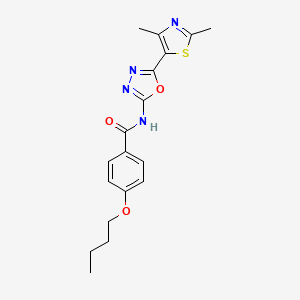
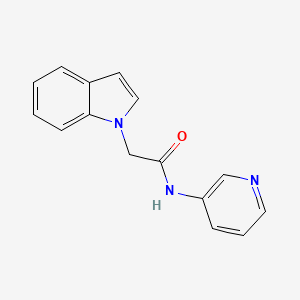
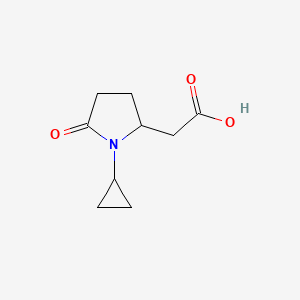
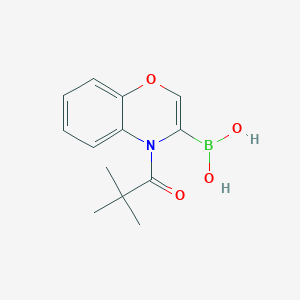
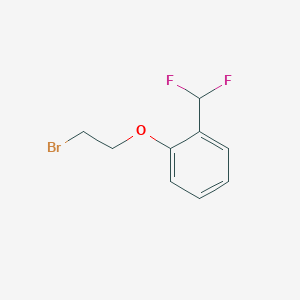
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
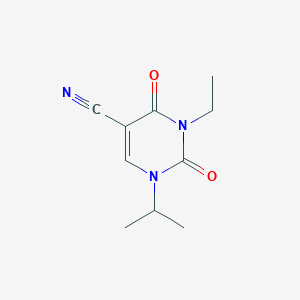
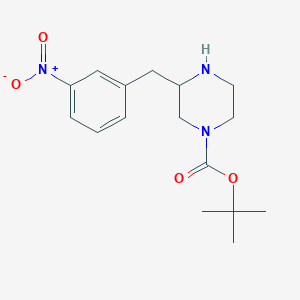
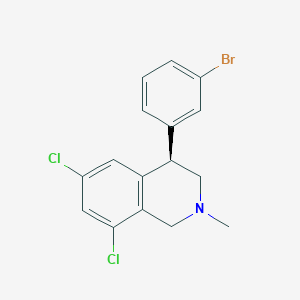
![7-Methyl-7-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14866704.png)
![[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate](/img/structure/B14866713.png)
